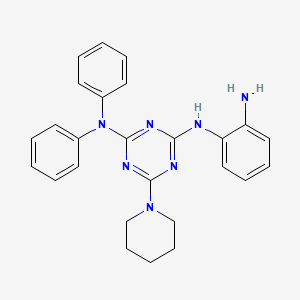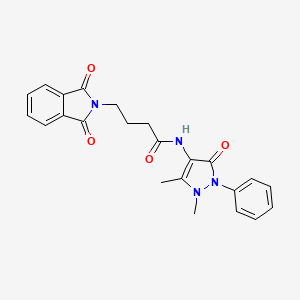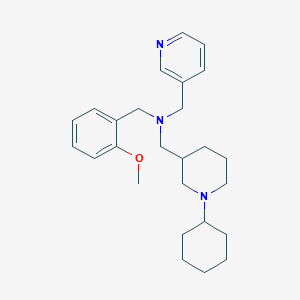![molecular formula C17H19ClO2S B6012740 1-(benzyloxy)-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B6012740.png)
1-(benzyloxy)-3-[(4-chlorobenzyl)thio]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-[(4-chlorobenzyl)thio]-2-propanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BCPT and has a molecular formula of C20H19ClOS.
Mécanisme D'action
The mechanism of action of BCPT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. BCPT has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects
BCPT has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that BCPT inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the growth of various fungi and bacteria. In vivo studies have shown that BCPT has antitumor effects in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BCPT in lab experiments is its potential as a new drug candidate for the treatment of cancer and other diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on BCPT. One direction is to further study its potential as a new drug candidate for the treatment of cancer and other diseases. Another direction is to study its potential as a new insecticide or pesticide for use in agriculture. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-(benzyloxy)-3-[(4-chlorobenzyl)thio]-2-propanol involves the reaction between 4-chlorobenzyl chloride and 1-(benzyloxy)propan-2-ol in the presence of a base such as sodium hydroxide. The reaction results in the formation of BCPT, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
BCPT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BCPT has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent. In agriculture, BCPT has been found to have insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, BCPT has been studied for its potential use in the synthesis of new materials such as polymers.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-3-phenylmethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO2S/c18-16-8-6-15(7-9-16)12-21-13-17(19)11-20-10-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCQNDRVUOIAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CSCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methylsulfanyl]-3-phenylmethoxypropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6012659.png)
![7-amino-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012672.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6012673.png)
![2-thiophenecarbaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6012682.png)
![5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6012685.png)
![N-(3-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B6012691.png)

![3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one](/img/structure/B6012699.png)
![methyl 4-[(6-phenylpyrimidin-4-yl)amino]benzoate](/img/structure/B6012704.png)

![5-[1-(cyclopropylmethyl)-2-pyrrolidinyl]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2-thiophenecarboxamide](/img/structure/B6012732.png)
![4-(3,4-dimethoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6012734.png)
![1-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B6012745.png)
